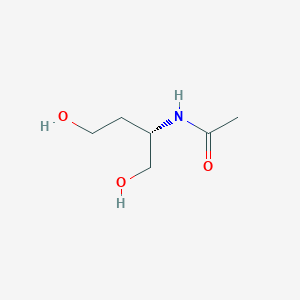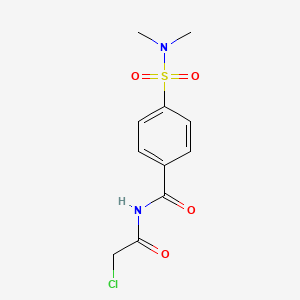
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide: is a synthetic organic compound characterized by the presence of a chloroacetyl group, a dimethylsulfamoyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide typically involves the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives.
科学的研究の応用
Chemistry: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further research and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
- N-(2-chloroacetyl)benzamide
- N-(2-chloroacetyl)-4-methylbenzamide
- N-(2-chloroacetyl)-4-aminobenzamide
Comparison: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and may influence its reactivity and biological activity compared to similar compounds lacking this functional group.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development. Further studies are warranted to fully explore its capabilities and applications.
特性
分子式 |
C11H13ClN2O4S |
|---|---|
分子量 |
304.75 g/mol |
IUPAC名 |
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C11H13ClN2O4S/c1-14(2)19(17,18)9-5-3-8(4-6-9)11(16)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
InChIキー |
FFFNLEFXSUTKKO-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)
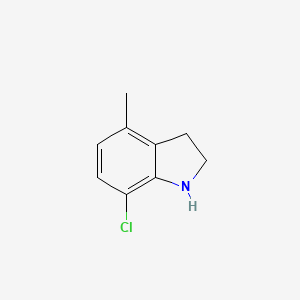
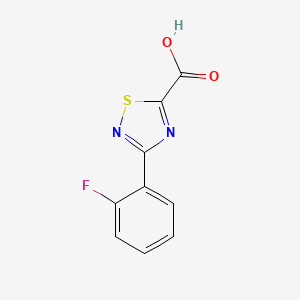
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
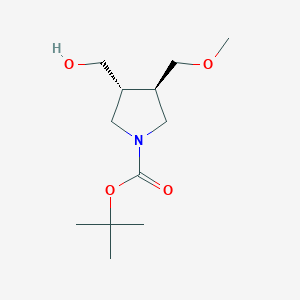
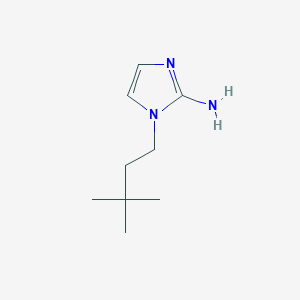
![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
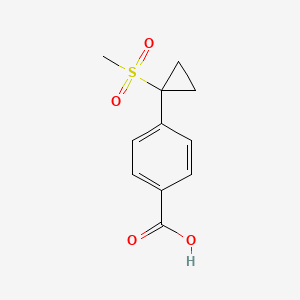
amine](/img/structure/B13069210.png)
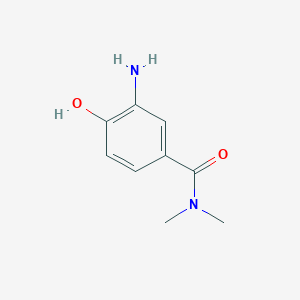
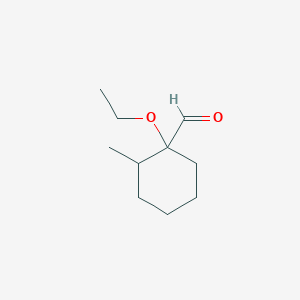
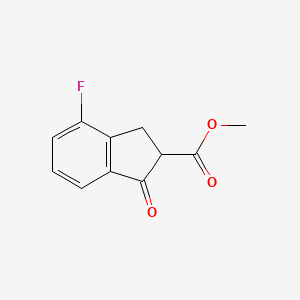
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
